2-Nitrophenyl 4-methoxybenzoate

Description

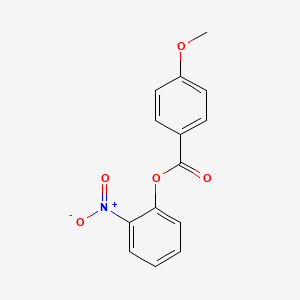

2-Nitrophenyl 4-methoxybenzoate is an aromatic ester composed of a 4-methoxybenzoic acid moiety esterified with a 2-nitrophenyl group. This compound belongs to a class of nitro-aromatic esters, which are characterized by their electron-withdrawing nitro (-NO₂) and electron-donating methoxy (-OCH₃) substituents. Such structural features influence its physicochemical properties, including solubility, thermal stability, and reactivity.

Properties

CAS No. |

7464-45-1 |

|---|---|

Molecular Formula |

C14H11NO5 |

Molecular Weight |

273.24 g/mol |

IUPAC Name |

(2-nitrophenyl) 4-methoxybenzoate |

InChI |

InChI=1S/C14H11NO5/c1-19-11-8-6-10(7-9-11)14(16)20-13-5-3-2-4-12(13)15(17)18/h2-9H,1H3 |

InChI Key |

UYVDUQWRYPWKGD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitrophenyl 4-methoxybenzoate typically involves the esterification of 4-methoxybenzoic acid with 2-nitrophenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:

4-Methoxybenzoic acid+2-NitrophenolH2SO42-Nitrophenyl 4-methoxybenzoate+H2O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Nitrophenyl 4-methoxybenzoate can undergo various chemical reactions, including:

Nucleophilic Substitution: The nitro group on the phenyl ring can be a site for nucleophilic attack, leading to substitution reactions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-methoxybenzoic acid and 2-nitrophenol.

Common Reagents and Conditions

Nucleophilic Substitution: Alkali metal ethoxides in anhydrous ethanol can be used as nucleophiles.

Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

Nucleophilic Substitution: Substituted nitrophenyl derivatives.

Reduction: 2-Aminophenyl 4-methoxybenzoate.

Hydrolysis: 4-Methoxybenzoic acid and 2-nitrophenol.

Scientific Research Applications

I. Chemical Synthesis Applications

1. Reagent in Organic Synthesis

2-Nitrophenyl 4-methoxybenzoate serves as a versatile reagent in organic synthesis. It is commonly used in the preparation of more complex molecules through various reactions, including esterification and acylation. The compound can undergo nucleophilic substitution reactions, making it useful for creating derivatives that are important in medicinal chemistry.

2. Protective Group in Synthesis

The compound functions as a protective group for carboxylic acids due to its stability under various reaction conditions. This property allows chemists to manipulate sensitive functional groups without risking unwanted side reactions. The protection can be easily removed when necessary, facilitating the synthesis of target compounds.

II. Biological Applications

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to this compound. For instance, derivatives of this compound have shown significant bactericidal activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

2. Anticancer Research

Research indicates that this compound and its derivatives exhibit potential anticancer activity. In vitro studies have demonstrated that these compounds can inhibit tumor growth by inducing apoptosis in cancer cells. For example, a study involving ovarian cancer models showed that treatment with specific derivatives led to reduced tumor size and improved survival rates compared to controls.

III. Case Studies

Case Study 1: Antimicrobial Efficacy

- Objective : To evaluate the antibacterial effects of this compound derivatives.

- Methodology : Various derivatives were synthesized and tested against common bacterial strains.

- Results : The study found that certain derivatives inhibited bacterial growth effectively, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.

- : The findings support the potential use of these compounds as novel antimicrobial agents.

Case Study 2: Anticancer Activity

- Objective : To assess the anticancer properties of this compound in ovarian cancer models.

- Methodology : In vitro assays were conducted on ovarian cancer cell lines.

- Results : Significant reductions in cell viability were observed at specific concentrations, with mechanisms involving apoptosis being identified through flow cytometry.

- : The compound shows promise as a lead structure for developing new anticancer therapeutics.

Table 1: Antimicrobial Activity of Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| Derivative A | Escherichia coli | 10 |

| Derivative B | Staphylococcus aureus | 15 |

| Derivative C | Pseudomonas aeruginosa | 20 |

Table 2: Anticancer Activity in Ovarian Cancer Models

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| Derivative D | OVCAR-3 | 5 |

| Derivative E | SKOV-3 | 8 |

| Derivative F | A2780 | 12 |

V. Conclusion

The applications of this compound extend across various fields including organic synthesis and medicinal chemistry. Its role as a reagent and protective group makes it invaluable for synthetic chemists, while its biological activities present opportunities for developing new therapeutic agents against microbial infections and cancer. Continued research into this compound's derivatives will likely yield further insights into their potential applications in both chemical synthesis and pharmacology.

Mechanism of Action

The mechanism of action of 2-Nitrophenyl 4-methoxybenzoate depends on the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key Compounds for Comparison :

- 4-Nitrophenyl 4-[(2-Methoxyphenoxy)methyl]benzoate ()

- 4-Formyl-2-nitrophenyl 3-nitro-2-methylbenzoate ()

- Metal-4-Methoxybenzoate Complexes ()

| Property | 2-Nitrophenyl 4-Methoxybenzoate (Inferred) | 4-Nitrophenyl 4-[(2-Methoxyphenoxy)methyl]benzoate | 4-Formyl-2-nitrophenyl 3-nitro-2-methylbenzoate |

|---|---|---|---|

| Substituent Positions | 2-NO₂ on phenyl; 4-OCH₃ on benzoate | 4-NO₂ on phenyl; 4-OCH₃ on modified benzoate | 2-NO₂, 4-CHO on phenyl; 3-NO₂, 2-CH₃ on benzoate |

| Electronic Effects | -NO₂ (meta-directing); -OCH₃ (para-directing) | -NO₂ (para-directing); -OCH₃ (ortho-directing) | Multiple -NO₂ groups enhance electron withdrawal |

| Steric Hindrance | Moderate (ortho-NO₂ creates steric strain) | High (due to bulky phenoxy-methyl group) | High (methyl and nitro groups in proximity) |

Structural Insights :

Physicochemical Properties

Melting Points and Solubility :

*Note: Estimated based on nitro-aromatic analogs ().

Key Observations :

Spectroscopic Characteristics

Infrared (IR) Spectroscopy :

Insights :

Thermal Behavior and Stability

Decomposition Profiles :

Thermal Insights :

Biological Activity

2-Nitrophenyl 4-methoxybenzoate is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article will explore its chemical properties, biological activities, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C16H15N2O4

- Molecular Weight : 299.30 g/mol

- IUPAC Name : this compound

The structure of this compound incorporates a nitrophenyl group and a methoxybenzoate moiety, which contribute to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications as a preservative or therapeutic agent.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Anticancer Activity

Another area of interest is the compound's anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspases and modulation of apoptotic pathways.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The nitro group can undergo reduction to form reactive intermediates that may bind to cellular macromolecules, leading to cellular stress and apoptosis. Additionally, the methoxy group enhances lipophilicity, facilitating membrane penetration.

Case Studies and Research Findings

- Antimicrobial Study :

- Anticancer Research :

- Mechanistic Insights :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.